molecular formula C19H22ClFN6O3S B2930140 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride CAS No. 1185124-88-2

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride

Cat. No. B2930140
CAS RN: 1185124-88-2
M. Wt: 468.93
InChI Key: UEOHDCDJDHOYLQ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClFN6O3S and its molecular weight is 468.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including compounds related to the specified chemical, has been a subject of research. Such compounds demonstrate the transformation of esters into acids, acyl chlorides, and then into chloromethyl ketones. These processes are fundamental in creating a variety of heterocyclic compounds (Kuroyan, Pogosyan, & Grigoryan, 1995).

Antimicrobial and Antiviral Activity

  • Research has shown that certain derivatives exhibit antimicrobial and antiviral activities. For example, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).

Anticonvulsant Activities

  • Some studies have explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting the relationship between the chemical structure and biological activity. These studies contribute to understanding how changes in molecular structure can affect the pharmacological properties of a compound (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Anticancer Potential

  • Research has also been conducted on the anticancer activity of similar compounds. For instance, new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds have been synthesized and shown to exhibit moderate to high inhibition activities against various cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Antioxidant Properties

  • The antioxidant properties of certain triazolo-thiadiazoles, which are structurally related to the compound , have been investigated. These studies provide insights into how these compounds can scavenge free radicals and potentially be used as antioxidants in various applications (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Antimicrobial Effects

  • Novel thiazole derivatives, including structures related to the specified compound, have been synthesized and studied for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents to combat various pathogens (Cankilic & Yurttaş, 2017).

Insecticidal Properties

  • Some studies have synthesized new heterocycles incorporating a thiadiazole moiety, which demonstrate potential as insecticidal agents. This research contributes to the development of new compounds for pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S.ClH/c1-12-23-24-17(30-12)21-15(27)11-25-8-6-19(7-9-25)16(28)26(18(29)22-19)10-13-2-4-14(20)5-3-13;/h2-5H,6-11H2,1H3,(H,22,29)(H,21,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHDCDJDHOYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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